molecular formula C17H13N3 B14292456 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- CAS No. 127042-69-7

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-

Cat. No.: B14292456
CAS No.: 127042-69-7
M. Wt: 259.30 g/mol
InChI Key: JPFQINVOSKUDHH-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring system. For instance, the Fischer indole synthesis is a well-known method that can be employed .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of indole derivatives .

Scientific Research Applications

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it is investigated for its role in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter metabolism. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

127042-69-7

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

1-phenyl-9H-pyrido[3,4-b]indol-6-amine

InChI

InChI=1S/C17H13N3/c18-12-6-7-15-14(10-12)13-8-9-19-16(17(13)20-15)11-4-2-1-3-5-11/h1-10,20H,18H2

InChI Key

JPFQINVOSKUDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)N

Origin of Product

United States

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